Diprafenone, (S)-
Description
Contextualization within Modern Antiarrhythmic Agent Research
The management of cardiac arrhythmias, or irregular heartbeats, remains a significant challenge in clinical medicine. Antiarrhythmic drugs are broadly classified based on their primary mechanism of action, with the Vaughan Williams classification system being a cornerstone of their categorization. ahajournals.orglitfl.com (S)-Diprafenone falls within the Class IC category, a group of potent sodium channel blockers. nih.govnih.gov These agents act by markedly slowing the upstroke of the cardiac action potential, thereby reducing conduction velocity in the atrial and ventricular tissues. nih.govresearchgate.net
The development of Class IC antiarrhythmic agents has been marked by both therapeutic successes and significant challenges. Drugs in this class, such as flecainide (B1672765) and propafenone (B51707), have proven effective in managing various supraventricular and ventricular arrhythmias. nih.govresearchgate.net However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) in the late 1980s raised important considerations regarding the use of these agents in certain patient populations, highlighting the potential for proarrhythmic effects. researchgate.net This has led to a more nuanced approach in modern antiarrhythmic research, with a greater emphasis on identifying patient populations who will benefit most from these potent therapies while minimizing risks.
Diprafenone (B1213743), as a structural analogue of propafenone, emerged within this evolving landscape. nih.gov Research into compounds like (S)-Diprafenone is driven by the ongoing need for antiarrhythmic agents with improved efficacy and a more favorable safety profile. The focus on a single enantiomer, (S)-Diprafenone, reflects a sophisticated approach in drug research, aiming to isolate the therapeutic effects and potentially reduce the unwanted actions associated with a racemic mixture.
Elucidating the Significance of (S)-Enantiomer Specificity in Pharmacological Action
Many drugs are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. While chemically identical, these enantiomers can interact differently with the chiral environment of the body, such as receptors and enzymes, leading to distinct pharmacological effects. Diprafenone, like its parent compound propafenone, is a chiral molecule. The investigation into its individual enantiomers, (S)-Diprafenone and (R)-Diprafenone, has revealed a significant divergence in their pharmacological profiles.
The primary antiarrhythmic effect of Class IC agents stems from their ability to block cardiac sodium channels. Studies have shown that both the (S) and (R) enantiomers of diprafenone possess comparable potency in this regard, contributing equally to the drug's main antiarrhythmic action. nih.gov However, a critical distinction lies in their interaction with beta-adrenoceptors.
Research conducted on guinea-pig heart tissue has demonstrated a high degree of stereoselectivity in the beta-adrenoceptor blocking activity of diprafenone. nih.gov The (S)-enantiomer is significantly more potent as a beta-blocker than the (R)-enantiomer. nih.gov In displacement studies with the beta-adrenoceptor antagonist (-)-[3H]-CGP-12177, (S)-diprafenone was found to be 40-60 times more potent than (R)-diprafenone. nih.gov This pronounced difference underscores the importance of chirality in the dual-action profile of this compound. The beta-blocking activity of the racemic mixture is therefore almost exclusively attributable to the (S)-enantiomer.
This enantiomer-specific beta-blockade is a key feature of (S)-Diprafenone, adding a layer of complexity to its pharmacological action. Beta-blockade is a well-established antiarrhythmic mechanism in its own right, and its combination with potent sodium channel blockade in a single molecule presents a unique therapeutic profile. The following table summarizes the comparative beta-adrenoceptor affinity of the Diprafenone enantiomers.
| Compound | Beta-Adrenoceptor Affinity (Relative Potency) | Primary Pharmacological Action |
|---|---|---|
| (S)-Diprafenone | High (40-60 fold higher than (R)-enantiomer) | Sodium Channel Blockade & Beta-Adrenoceptor Blockade |
| (R)-Diprafenone | Low | Sodium Channel Blockade |
Historical Trajectory and Evolution of Diprafenone Analogue Development
The development of Diprafenone is intrinsically linked to the history of propafenone, a well-established Class IC antiarrhythmic drug. Propafenone itself was synthesized as part of a broader effort to develop new antiarrhythmic agents with a focus on sodium channel blockade. ceon.rs Its chemical structure, 1-(2-[2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one, served as a template for further medicinal chemistry exploration. ceon.rs
The evolution of propafenone analogues has been driven by the desire to optimize the therapeutic profile of this class of drugs. Researchers have systematically modified the core structure of propafenone to investigate the structure-activity relationships and to potentially enhance efficacy or alter the pharmacological profile. ceon.rs These modifications have often focused on the aromatic rings and the amino side chain of the molecule.
Diprafenone emerged from this line of research as a dimethyl analog of propafenone. scispace.com The synthesis of propafenone and its derivatives typically involves a multi-step process. ceon.rs A common synthetic route starts with the condensation of a substituted acetophenone (B1666503) with a benzaldehyde, followed by reduction and subsequent addition of an epichlorohydrin (B41342) and an amine to form the final aryloxypropanolamine structure. ceon.rs The development of (S)-Diprafenone specifically would have necessitated a stereoselective synthesis or a chiral separation method to isolate the desired enantiomer.
The progression from propafenone to its analogues, including Diprafenone, reflects a common strategy in drug development: the incremental modification of a known active compound to create new chemical entities with potentially improved properties. This iterative process of synthesis and pharmacological testing has been crucial in expanding the arsenal (B13267) of antiarrhythmic agents and in refining our understanding of how these drugs interact with their biological targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
107300-61-8 |
|---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m0/s1 |
InChI Key |
VDKMYSMWQCFYBQ-IBGZPJMESA-N |
Isomeric SMILES |
CCC(C)(C)NC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Diprafenone and Its Stereoisomers
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis has emerged as a powerful tool for the production of chiral molecules, offering high enantioselectivity under mild reaction conditions. For compounds like (S)-Diprafenone, which possess a chiral secondary alcohol moiety, enzyme-catalyzed kinetic resolution is a particularly attractive strategy.
Utilization of Lipase-Catalyzed Reactions for Enantioselective Production
Lipases are a class of enzymes that have been extensively utilized in the kinetic resolution of racemic alcohols and their corresponding esters. nih.gov While specific studies detailing the lipase-catalyzed kinetic resolution of Diprafenone (B1213743) precursors are not extensively documented in publicly available literature, a wealth of information on the closely related compound, Propafenone (B51707), provides a strong basis for analogous synthetic strategies. researchgate.net
The key step in the chemoenzymatic synthesis of propafenone enantiomers involves the kinetic resolution of a racemic intermediate, typically a halohydrin or an acetate (B1210297) precursor, catalyzed by a lipase (B570770). researchgate.net In this process, the lipase selectively acylates or hydrolyzes one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess.
A common precursor for the synthesis of propafenone, and by extension Diprafenone, is a racemic chlorohydrin. The enantioselective acetylation of this chlorohydrin using a lipase can yield the (S)-chlorohydrin and the (R)-acetylated chlorohydrin. The desired (S)-chlorohydrin can then be converted to (S)-Diprafenone in subsequent chemical steps.
Several lipases have been shown to be effective in the kinetic resolution of propafenone precursors. A study on the synthesis of both enantiomers of propafenone hydrochloride highlighted the use of Novozym® 435 (a commercially available immobilized lipase from Candida antarctica lipase B) for the hydrolytic kinetic resolution of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate. researchgate.net This reaction yielded the enantiomerically enriched (S)-halohydrin and the remaining (R)-acetate with high enantiomeric excess (ee). researchgate.net
The efficiency of lipase-catalyzed kinetic resolutions can be influenced by various factors, including the choice of lipase, the solvent system, temperature, and the acyl donor. The following table summarizes typical conditions and outcomes for the lipase-catalyzed kinetic resolution of a propafenone precursor, which can be considered analogous for the synthesis of (S)-Diprafenone.
| Lipase | Substrate | Reaction Type | Solvent | Temp (°C) | Product | Yield (%) | ee (%) |
| Novozym® 435 | rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate | Hydrolysis | Phosphate buffer:THF | 35 | (S)-halohydrin | 47 | 95 |
| Novozym® 435 | rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate | Hydrolysis | Phosphate buffer:THF | 50 | (S)-halohydrin | 47 | 95 |
| Candida rugosa lipase | (1R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate | Hydrolysis | - | - | (R)-chlorohydrin | Quantitative | 96 |
Development of Optically Pure Enantiomers
The development of optically pure enantiomers of Diprafenone is crucial for elucidating its stereoselective pharmacology. It has been established that optically pure enantiomers of both propafenone and diprafenone can be prepared from their racemic mixtures. nih.gov While specific industrial-scale synthetic routes to (S)-Diprafenone are proprietary, the common strategies for obtaining single enantiomers from a racemate include classical resolution via diastereomeric salt formation, enzymatic resolution (as discussed above), and chiral chromatography.
Classical resolution involves reacting the racemic base with a chiral acid to form diastereomeric salts. These salts, having different physical properties, can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base regenerates the optically pure enantiomer.
Preparative chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. While often more expensive for large-scale production, it is a valuable tool for obtaining highly pure enantiomers for research and analytical purposes.
Stereoselective Derivatization in Asymmetric Synthesis
Stereoselective derivatization plays a critical role in the asymmetric synthesis of chiral molecules. In the context of (S)-Diprafenone, this can be approached in two main ways: derivatization of a prochiral precursor with a chiral auxiliary to direct a subsequent stereoselective reaction, or derivatization of a racemic intermediate with a chiral reagent to form diastereomers that can be separated.
Furthermore, stereoselective derivatization is a key technique in the analytical determination of enantiomeric purity. For example, the enantiomers of propafenone have been successfully separated and quantified by HPLC after derivatization with a chiral reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). ru.nl This analytical methodology underscores the potential of using chiral derivatizing agents to distinguish between stereoisomers, a principle that can be extended to preparative separations.
Comparative Analysis of Analogous Synthetic Routes for Propafenone Derivatives
The synthetic routes to propafenone and its derivatives, including Diprafenone, generally follow a convergent approach. The core structure consists of a substituted phenoxypropanolamine moiety. The synthesis typically involves the preparation of a substituted phenol (B47542) and an epichlorohydrin-derived side chain, which are then coupled.
A common starting material for the synthesis of the propafenone backbone is o-hydroxyacetophenone. This can be subjected to a series of reactions to introduce the propanone side chain and the phenoxy ether linkage. The key chiral center is introduced via the propanolamine (B44665) side chain.
A general synthetic strategy for propafenone-type compounds can be summarized in the following key steps:
Formation of the Phenoxypropanone Backbone: This often involves the reaction of a substituted phenol with an appropriate three-carbon building block.
Introduction of the Chiral Center: This is a critical step and can be achieved through various methods:
Resolution of a racemic intermediate: As discussed in the chemoenzymatic section, a racemic alcohol or amine precursor can be resolved.
Asymmetric synthesis: Utilizing a chiral catalyst or reagent to directly form the desired stereoisomer.
Use of a chiral building block: Starting the synthesis with an enantiomerically pure precursor, such as a chiral glycidol (B123203) derivative.
Introduction of the Amine Moiety: The final step typically involves the reaction of an epoxide intermediate with the appropriate amine (in the case of Diprafenone, this would be dipropylamine).
The synthesis of different propafenone derivatives primarily differs in the starting substituted phenol and the amine used in the final step. For Diprafenone, the synthesis would utilize a precursor that leads to the specific substitution pattern on the aromatic ring and employ dipropylamine (B117675) in the aminolysis step.
The following table provides a comparative overview of potential synthetic strategies for propafenone derivatives like Diprafenone:
| Strategy | Key Step | Advantages | Disadvantages |
| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic intermediate. | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for one enantiomer in a kinetic resolution. |
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established and scalable technique. | Can be time-consuming, requires a suitable chiral resolving agent. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. | Can provide high enantioselectivity and potentially a higher yield than resolution methods. | Development of an efficient asymmetric reaction can be challenging and expensive. |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor. | Direct route to the desired enantiomer. | Limited availability and potential high cost of the chiral starting material. |
Molecular Structure and Structure Activity Relationship Sar of S Diprafenone
Analysis of the Phenylpropylamine Backbone and its Structural Analogies to Propafenone (B51707)
(S)-Diprafenone is a structural analogue of Propafenone, sharing a common phenylpropylamine backbone which is crucial for its primary pharmacological action. researchgate.netnih.gov This core structure consists of a 1-phenylpropan-1-one moiety linked via an ether and a hydroxypropyl chain to a secondary amine. evitachem.comontosight.ai
The fundamental difference between Diprafenone (B1213743) and Propafenone lies in the substitution at the nitrogen atom. In Propafenone, the nitrogen is substituted with a propyl group. nih.gov In contrast, Diprafenone possesses a bulkier tert-pentyl (1,1-dimethylpropyl) group at the same position. ontosight.ai This seemingly minor alteration significantly influences the compound's interaction with biological targets.
| Feature | (S)-Diprafenone | (S)-Propafenone |
| IUPAC Name | (S)-1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | (S)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |
| Molecular Formula | C₂₃H₃₁NO₃ | C₂₁H₂₇NO₃ |
| Molecular Weight | 369.5 g/mol evitachem.com | 341.44 g/mol scbt.com |
| Core Backbone | Phenylpropiophenone nih.gov | Phenylpropiophenone nih.gov |
| Amine Substituent | tert-Pentyl (1,1-dimethylpropyl) | n-Propyl |
This table provides a comparative overview of the structural features of (S)-Diprafenone and (S)-Propafenone.
Investigation of Stereochemical Conformations and their Impact on Molecular Interactions
Diprafenone is synthesized and often administered as a racemate, a mixture of its two enantiomers: (S)-Diprafenone and (R)-Diprafenone. researchgate.net The stereocenter is located at the carbon atom of the propanolamine (B44665) chain that bears the hydroxyl group. The spatial arrangement, or stereochemistry, at this center is a critical determinant of the molecule's biological activity, a phenomenon known as stereoselectivity. nih.gov
The differential properties of enantiomers stem from their distinct interactions with chiral biological macromolecules, such as receptors and enzymes. vdoc.pub For Diprafenone, this stereoselectivity is most pronounced in its β-adrenoceptor blocking activity. Research has demonstrated that the (S)-enantiomer is significantly more potent in this regard than the (R)-enantiomer, with studies indicating a 40- to 60-fold higher potency for (S)-Diprafenone. researchgate.netnih.gov This is a characteristic shared with its analogue, Propafenone, where the (S)-form is also the more potent β-blocker. nih.govnih.gov
| Biological Activity | (S)-Enantiomer | (R)-Enantiomer | Stereoselectivity Ratio (S vs. R) |
| β-Adrenoceptor Blockade | High Potency | Low Potency | ~40-60 fold researchgate.netnih.gov |
| Sodium Channel Blockade | Potent | Potent | Comparable/No significant difference nih.gov |
This table summarizes the stereoselective biological activities of Diprafenone enantiomers.
Identification of Key Pharmacophoric Elements and Substituent Effects on Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the Propafenone class of compounds, including (S)-Diprafenone, several key pharmacophoric elements have been identified through structure-activity relationship (SAR) studies. nih.gov
These elements include:
The Phenylpropiophenone Moiety: This large, aromatic, and ketonic part of the molecule is considered crucial for activity. nih.gov
The Ether Oxygen: This atom is a key linker and its incorporation into different ring structures, such as a benzofuran, was found to decrease activity, highlighting its importance in maintaining the correct conformation and spacing. nih.gov
The Secondary Amine: The nitrogen atom, which is protonated at physiological pH, is vital for ionic interactions with receptor sites.
The Hydroxyl Group: The β-hydroxyl group on the propanolamine side chain is essential for high-affinity binding to β-adrenoceptors.
The N-Alkyl Substituent: The nature of the group attached to the nitrogen atom has a profound effect on potency. The substitution of Propafenone's n-propyl group with Diprafenone's bulkier tert-pentyl group leads to a significant enhancement of β-blocking activity. researchgate.net Studies show that the β-adrenoceptor affinities of Diprafenone enantiomers are an entire order of magnitude greater than those of the corresponding Propafenone enantiomers. nih.gov
The primary metabolic transformation of Diprafenone is oxidation to 5-hydroxydiprafenone, which itself retains some pharmacological activity. evitachem.com This is analogous to the metabolism of Propafenone to 5-hydroxypropafenone (B19502), indicating that the aromatic ring is accessible to metabolic enzymes. researchgate.net
Computational Chemistry Approaches to SAR Elucidation (e.g., Molecular Docking)
Computational chemistry provides powerful tools for understanding the interactions between a drug molecule and its biological target at an atomic level. Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. f1000research.com
For Propafenone and its analogues, molecular docking studies have been instrumental in elucidating their binding modes. dntb.gov.ua For instance, docking simulations of propafenone derivatives into homology models of the hERG potassium channel have provided insights into the molecular basis of channel blockade and drug trapping. researchgate.net These models can identify key amino acid residues within the receptor's binding pocket that interact with the pharmacophoric elements of the drug, such as hydrogen bonds with the hydroxyl group or ionic interactions with the protonated amine.
Molecular docking studies have also been used to corroborate experimental findings in synthetic chemistry. In the chemoenzymatic synthesis of Propafenone intermediates, docking simulations correctly predicted the stereochemical preference of the lipase (B570770) enzyme, which favored the hydrolysis of the (R)-acetate, enabling the efficient separation of the desired (S)-enantiomer precursor. dntb.gov.ua Such computational approaches are invaluable for rational drug design, allowing for the in silico screening of novel analogues of (S)-Diprafenone to predict their activity and refine their structure for enhanced potency or selectivity. researchgate.net
Mechanistic Insights and Electrophysiological Effects of S Diprafenone at the Cellular Level
Mechanisms of Cardiac Ion Channel Modulation
The electrophysiological profile of (S)-Diprafenone is primarily characterized by its potent blockade of cardiac sodium channels and its stereoselective antagonism of beta-adrenoceptors. These dual actions contribute to its antiarrhythmic properties.
Sodium Channel Blockade: Comprehensive Analysis
Diprafenone (B1213743) exhibits a significant use-dependent and voltage-dependent blockade of cardiac sodium channels. nih.gov Use-dependence manifests as an increased channel blockade with higher stimulation frequencies. nih.gov In studies on guinea-pig papillary muscles, trains of stimuli at rates greater than or equal to 0.1 Hz led to an exponential decline in the maximum upstroke velocity (Vmax) of the action potential in the presence of diprafenone. nih.govnih.gov The time constant for recovery from this use-dependent block for diprafenone was found to be 15.5 seconds. nih.govnih.gov
The voltage-dependence of the blockade is demonstrated by the enhanced effect at more depolarized resting membrane potentials. nih.govnih.gov When the resting potential was depolarized by increasing the extracellular potassium concentration, the use-dependent block of Vmax by diprafenone was enhanced. nih.govnih.gov Interestingly, this depolarization shortened the time constant for recovery from the block. nih.govnih.gov
Interactive Table: Use-Dependent Blockade Kinetics of Diprafenone
| Parameter | Value | Condition |
| Time Constant for Vmax Recovery (τR) | 15.5 s | Guinea-pig papillary muscle |
| Effect of Depolarization on Use-Dependent Block | Enhanced | High extracellular K+ (8, 10 mM) |
| Effect of Depolarization on τR | Shortened | High extracellular K+ (8, 10 mM) |
Research suggests that diprafenone, like its parent compound propafenone (B51707), blocks sodium channels in both the activated and inactivated states. nih.gov However, the relative contribution of the block of these two states appears to differ between the two compounds. nih.gov
Single-channel patch-clamp experiments on cultured neonatal rat cardiocytes have provided further insights into the interaction of diprafenone with individual sodium channels. nih.gov The application of diprafenone (10 to 20 µmol/liter) led to a rapid blockade, reducing the probability of channel opening upon membrane depolarization. nih.gov This was observed as an increase in the number of "blank" sweeps (depolarizations with no channel openings) at the expense of sweeps with channel activity. nih.gov
A notable finding from these single-channel analyses is that, apart from its blocking action, diprafenone also has a modifying effect on the channel. It was observed to reduce the mean open time of the unblocked channels by up to 45%. nih.gov This shortening of the channel's open duration is indicative of a "flicker block," where the drug molecule rapidly binds and unbinds within the open pore, causing multiple brief interruptions in the current flow. This effect was found to be insensitive to changes in the holding potential, suggesting that this modifying effect is distinct from the voltage-dependent block. nih.gov This shortening of the channel lifetime may be due to a receptor-mediated facilitation of the transition from the open to the inactivated state. nih.gov
Beta-Adrenoceptor Antagonism: Stereoselective Binding and Functional Modulation
A defining characteristic of (S)-Diprafenone is its potent and highly stereoselective antagonism of cardiac beta-adrenoceptors. nih.gov Radioligand binding studies on guinea-pig myocardial membranes demonstrated that the (S)-enantiomers of both diprafenone and propafenone are significantly more potent than their corresponding (R)-enantiomers in displacing the beta-adrenoceptor antagonist (-)-[3H]-CGP-12177. nih.gov The (S)-enantiomers were found to be 40-60 times more potent than the (R)-enantiomers. nih.gov
Interactive Table: Stereoselective Beta-Adrenoceptor Antagonism of Diprafenone Enantiomers
| Parameter | (S)-Diprafenone vs. (R)-Diprafenone | Notes |
| Beta-Adrenoceptor Binding Potency | (S)-enantiomer is 40-60 fold more potent | Radioligand binding studies |
| Functional Beta-Adrenoceptor Antagonism | (S)-enantiomer is 14-40 fold more potent | Antagonism of isoprenaline-induced positive inotropy |
Effects on Transmembrane Action Potential Dynamics
The combined effects of sodium channel blockade and beta-adrenoceptor antagonism by (S)-Diprafenone result in significant modulation of the cardiac transmembrane action potential. The blockade of the fast inward sodium current leads to a dose-dependent decrease in the maximum upstroke velocity (Vmax) of phase 0 of the action potential. nih.gov This slowing of the depolarization phase contributes to a decrease in conduction velocity in the atria, ventricles, and Purkinje fibers.
A key electrophysiological effect of both enantiomers of diprafenone is the prolongation of the functional refractory period in isolated guinea-pig auricles. nih.gov This increase in the refractory period is a direct consequence of the sodium channel blockade, which delays the recovery of sodium channels from inactivation, thereby making the cardiac tissue less excitable for a longer duration following an action potential.
Impact on Maximum Upstroke Velocity (Vmax)
(S)-Diprafenone demonstrates a significant, concentration-dependent inhibitory effect on the maximum upstroke velocity (Vmax) of the cardiac action potential. This reduction in Vmax is a hallmark of Class I antiarrhythmic drugs and is indicative of sodium channel blockade. In studies conducted on guinea-pig ventricular papillary muscles, diprafenone at concentrations of 10⁻⁶ M and higher caused a notable decrease in Vmax. nih.govnih.gov
A key characteristic of diprafenone's interaction with the sodium channel is its use-dependent or frequency-dependent nature. This means that the degree of Vmax depression becomes more pronounced at higher heart rates. When subjected to trains of stimuli at frequencies of 0.1 Hz or greater, both diprafenone and propafenone induce an exponential decline in Vmax. nih.govnih.gov This use-dependent block is a critical aspect of its antiarrhythmic mechanism, as it allows the drug to have a greater effect on the rapidly firing cells that are often the source of tachyarrhythmias.
Further investigation into the kinetics of the use-dependent block reveals that diprafenone has a slower recovery from this block compared to propafenone. The time constant for Vmax recovery (τR) from use-dependent block was found to be 15.5 seconds for diprafenone, which is significantly longer than the 8.8 seconds observed for propafenone. nih.govnih.gov This slower recovery kinetic suggests a more persistent sodium channel blockade with diprafenone at any given heart rate.
The voltage-dependence of the use-dependent block also differs between diprafenone and propafenone. The block induced by diprafenone is enhanced when the resting membrane potential is depolarized, for instance, in the presence of elevated extracellular potassium concentrations (8 and 10 mM). nih.govnih.gov In contrast, the use-dependent block of propafenone remains largely unchanged under similar depolarizing conditions. nih.govnih.gov These findings suggest that diprafenone, like propafenone, likely blocks sodium channels in both their activated and inactivated states. However, the relative contribution of the inactivated state block appears to be less significant for diprafenone compared to propafenone. nih.govnih.gov
Mechanisms of Functional Refractory Period Prolongation
The prolongation of the functional refractory period (FRP) is a key antiarrhythmic mechanism that prevents the re-initiation of premature action potentials. For Class IC antiarrhythmic agents like (S)-Diprafenone, the primary mechanism underlying FRP prolongation is the blockade of voltage-gated sodium channels. By inhibiting the rapid influx of sodium ions during phase 0 of the action potential, diprafenone slows down the recovery of a sufficient number of sodium channels to their resting, activatable state. This delay in sodium channel availability effectively extends the period during which the myocyte is refractory to a new stimulus.
The pronounced use-dependent sodium channel blockade exhibited by diprafenone is a major contributor to the prolongation of the FRP, particularly at faster heart rates. As the heart rate increases, there is less diastolic time for the drug to dissociate from the sodium channels, leading to a cumulative block and a longer refractory period. The slow recovery kinetics of diprafenone from this block further accentuate this effect. While direct data on the effect of diprafenone on action potential duration (APD) is limited, it is plausible that modulation of APD could also play a role in altering the FRP.
Investigation of Other Relevant Ion Channel Interactions (e.g., HERG, Kv channels)
While the primary antiarrhythmic action of (S)-Diprafenone is attributed to its potent sodium channel blockade, the potential for interactions with other cardiac ion channels, particularly potassium channels, warrants consideration, especially given its structural similarity to propafenone. There is currently a lack of direct research investigating the effects of diprafenone on hERG (human Ether-à-go-go-Related Gene) and other voltage-gated potassium (Kv) channels.
However, extensive research on propafenone has demonstrated its ability to block various potassium currents. Propafenone has been shown to inhibit the transient outward current (Ito), the delayed rectifier current (Ik), and the inward rectifier current (Ik1) in isolated rabbit atrial myocytes. Furthermore, studies have confirmed that propafenone blocks hERG channels, which are crucial for cardiac repolarization. This hERG channel blockade by propafenone is voltage-dependent and occurs preferentially in the open state of the channel.
Comparative Electrophysiological Profiling with Related Antiarrhythmics in Isolated Myocytes and Tissues
Direct comparative studies of diprafenone with its parent compound, propafenone, in isolated cardiac preparations have provided valuable insights into their relative electrophysiological properties. The most notable differences lie in their kinetics of sodium channel blockade and the voltage dependency of this block.
As previously mentioned, both diprafenone and propafenone induce a dose- and frequency-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential in guinea-pig papillary muscles. nih.govnih.gov However, the kinetics of recovery from this use-dependent block differ significantly between the two compounds.
Below is an interactive data table summarizing the comparative electrophysiological parameters of diprafenone and propafenone based on available research.
| Parameter | Diprafenone | Propafenone | Tissue/Cell Type |
| Use-Dependent Vmax Block | |||
| Recovery Time Constant (τR) | 15.5 s | 8.8 s | Guinea-pig papillary muscle |
| Voltage-Dependence of Use-Dependent Vmax Block | |||
| Effect of Depolarization (High [K+]o) | Enhanced | Virtually unchanged | Guinea-pig papillary muscle |
The data clearly indicate that diprafenone exhibits slower recovery kinetics from use-dependent sodium channel block compared to propafenone. This suggests a more persistent channel blockade at physiological heart rates. Furthermore, the enhanced block observed with diprafenone under depolarized conditions suggests a different interaction with the sodium channel compared to propafenone, which may have implications for its efficacy in ischemic or otherwise depolarized cardiac tissue. nih.govnih.gov
In single myocyte experiments, a prolonged conditioning clamp pulse resulted in a more pronounced enhancement of Vmax inhibition with propafenone compared to the modest enhancement seen with diprafenone. nih.govnih.gov This finding further supports the notion that the two drugs interact with the sodium channel in subtly different ways, particularly concerning the inactivated state of the channel. nih.govnih.gov
Stereoselective Disposition and Biotransformation of S Diprafenone
Enantioselective Metabolic Pathways and Metabolite Characterization
The metabolism of (S)-Diprafenone, much like its analogue propafenone (B51707), proceeds through a series of complex and stereoselective pathways, primarily involving oxidative biotransformation followed by conjugation reactions. These processes are mediated by specific enzyme systems that exhibit preferential activity towards one enantiomer over the other, leading to distinct pharmacokinetic profiles for the (S)- and (R)-isomers.
A primary metabolic route for Diprafenone (B1213743) is the aromatic hydroxylation to form 5-Hydroxydiprafenone. This oxidative reaction is a critical step in its biotransformation. While direct studies on Diprafenone are limited, extensive research on its close analogue, propafenone, indicates that this hydroxylation is highly stereoselective. For propafenone, the formation of the 5-hydroxy metabolite is a major pathway, and it is anticipated that (S)-Diprafenone is similarly metabolized to its corresponding (S)-5-Hydroxydiprafenone isomer. This metabolite is not only a product of biotransformation but may also possess pharmacological activity.
The oxidative metabolism of Diprafenone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Based on data from its analogue propafenone, specific isoforms exhibit distinct substrate specificities and play crucial roles in the stereoselective metabolism.
CYP2D6: This isoform is the principal enzyme responsible for the 5-hydroxylation of propafenone. researchgate.netnih.govnih.gov Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This polymorphism directly impacts the plasma concentrations of the parent drug and its hydroxylated metabolite. nih.govnih.gov For propafenone, there is a distinct stereospecificity, with the R-enantiomer showing a higher degree of inhibition on CYP2D6 activity. uclan.ac.ukcore.ac.uk It is highly probable that CYP2D6 plays a similar, critical role in the 5-hydroxylation of (S)-Diprafenone.
Table 1: Cytochrome P450 Isoforms and their Postulated Role in (S)-Diprafenone Metabolism (based on Propafenone data)
| CYP Isoform | Postulated Metabolic Reaction for (S)-Diprafenone | Key Characteristics based on Propafenone Studies |
| CYP2D6 | 5-hydroxylation to (S)-5-Hydroxydiprafenone | - Principal enzyme for this pathway. researchgate.netnih.gov- Highly polymorphic, affecting metabolic rates. nih.gov- Exhibits stereoselectivity. uclan.ac.uk |
| CYP3A4 | N-dealkylation | - Involved in an alternative metabolic pathway. researchgate.netnih.gov- Contributes to overall drug clearance. researchgate.net |
| CYP1A2 | N-dealkylation | - Works in concert with CYP3A4 in this pathway. researchgate.netnih.gov |
Following Phase I oxidative metabolism, (S)-Diprafenone and its metabolites undergo Phase II conjugation reactions, which facilitate their excretion by increasing their water solubility. researchgate.net These reactions, primarily glucuronidation and sulfation, also exhibit stereochemical preferences.
Studies on propafenone have revealed significant stereoselectivity in its conjugation pathways. The glucuronidation of the parent propafenone molecule shows a preference for the (R)-enantiomer. nih.gov In contrast, the subsequent glucuronidation of the 5-hydroxypropafenone (B19502) metabolite favors the (S)-enantiomer. nih.gov Furthermore, the sulfation of 5-hydroxypropafenone demonstrates a strong preference for the (R)-enantiomer. nih.gov These findings suggest that the conjugation of (S)-Diprafenone and its hydroxylated metabolite will also be subject to these enzymatic stereochemical preferences, influencing their respective rates of elimination.
Inter-Enantiomer Interactions and Their Influence on Metabolic Clearance
A crucial aspect of the stereoselective disposition of this class of drugs is the interaction between the enantiomers themselves. In the case of propafenone, a significant enantiomer-enantiomer interaction has been documented, where the (R)-enantiomer inhibits the metabolism of the (S)-enantiomer. ahajournals.orgnih.gov This interaction, occurring at the level of CYP2D6, leads to a reduced clearance of (S)-propafenone when administered as a racemic mixture compared to when it is administered as a single enantiomer. ahajournals.orgnih.gov Consequently, the plasma concentrations of the (S)-enantiomer are higher in individuals receiving the racemic formulation. ahajournals.org It is plausible that a similar inhibitory interaction occurs between the enantiomers of Diprafenone, which would have significant implications for the pharmacokinetic profile of (S)-Diprafenone when administered as a racemate.
Preclinical Pharmacokinetic Profiling of (S)-Diprafenone Stereoisomers (focus on disposition mechanisms)
While comprehensive preclinical pharmacokinetic data specifically for (S)-Diprafenone are not widely available, insights can be drawn from studies on racemic Diprafenone and its analogue, propafenone. Preclinical studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity and to predict its behavior in humans. nih.govallucent.com
For propafenone, preclinical and clinical studies have consistently shown stereoselective disposition. nih.gov The clearance of (S)-propafenone is generally lower than that of (R)-propafenone, leading to a higher area under the plasma concentration-time curve (AUC) for the (S)-enantiomer. nih.gov This is attributed to the stereoselective metabolism discussed earlier. The disposition of these compounds can also be influenced by factors such as plasma protein binding, which for propafenone is high but does not appear to be significantly stereospecific. uclan.ac.uk
Preclinical models are vital for elucidating these disposition mechanisms. nih.gov In vivo studies in animal models, coupled with in vitro assays using liver microsomes and recombinant human CYP enzymes, allow for the characterization of metabolic pathways and the identification of key enzymes involved. nih.gov Such studies for Diprafenone would be necessary to confirm the analogies drawn from propafenone and to fully characterize the pharmacokinetic profile of the (S)-enantiomer. A study on the preclinical pharmacology of Diprafenone has been noted, but detailed pharmacokinetic data on its stereoisomers were not provided. scispace.com
Advanced Analytical Methodologies for S Diprafenone and Its Active Metabolites
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography is a fundamental technique for separating the enantiomers of chiral drugs like Diprafenone (B1213743).
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of Diprafenone and its metabolites. nih.gov Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, have proven effective in resolving these enantiomers. nih.govahajournals.org
For instance, a Chiralpak AD column, which is an amylose-based CSP, has been successfully used for the resolution of both Diprafenone and its structural analog, propafenone (B51707), along with their main metabolites. nih.gov Similarly, cellulose-based columns like Chiralcel OD-H and Chiralcel OD-R have also demonstrated utility in separating these compounds. nih.gov The choice of mobile phase composition is critical for achieving optimal resolution on these columns. nih.gov
Table 1: HPLC Columns for Enantioseparation of Diprafenone and Related Compounds
| Chiral Stationary Phase | Base Material | Successful Separations | Reference |
| Chiralpak AD | Amylose derivative | Diprafenone, Propafenone, and their metabolites | nih.gov |
| Chiralcel OD-H | Cellulose derivative | Propafenone and its metabolites | nih.gov |
| Chiralcel OD-R | Cellulose derivative | Propafenone and its metabolites | nih.gov |
| Chiral AGP | α1-acid glycoprotein | Propafenone and its metabolites | nih.gov |
Development and Application of Chiral Derivatizing Agents for Diastereomeric Resolution
An alternative to direct enantiomeric separation on a CSP is the use of chiral derivatizing agents (CDAs). wikipedia.org This method involves reacting the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. wikipedia.orgnih.gov
A notable example is the use of R(-)-1-(1-naphthyl)ethyl isocyanate as a CDA for the analysis of Diprafenone enantiomers in human plasma. nih.gov This reaction creates diastereomeric derivatives that can be separated and quantified using HPLC with UV detection. nih.gov This derivatization technique allows for sensitive and stereoselective analysis. nih.gov
Ultra-Fast Liquid Chromatography (UFLC) in Analytical Method Development
Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage in terms of speed of analysis without compromising separation efficiency. While specific UFLC methods for (S)-Diprafenone are not extensively detailed in the provided results, the development of a Reverse Phase UFLC (RP-UFLC) method for its close analog, propafenone, highlights the potential of this technique. researchgate.netresearchgate.net
A reported RP-UFLC method for propafenone hydrochloride utilized an Enable C18G column with a mobile phase of methanol (B129727) and 10 mM tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) (95:05, v/v). researchgate.net This method was validated for linearity, specificity, precision, accuracy, and robustness, demonstrating its suitability for rapid and reliable quantification. researchgate.netresearchgate.net The short retention time of 2.692 minutes for propafenone showcases the high-throughput capabilities of UFLC. researchgate.netresearchgate.net
Mass Spectrometry-Based Detection and Quantification (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and specific quantification of drugs and their metabolites in biological fluids. researchgate.net This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. researchgate.net
For the analysis of propafenone and its active metabolites, 5-hydroxypropafenone (B19502) (5-OHPPF) and N-depropylpropafenone (NDP), a sensitive LC-MS/MS method has been developed. researchgate.net This method employs a solid-phase extraction for sample clean-up and a C8 column for chromatographic separation. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity and sensitivity. researchgate.netnih.gov The lower limit of quantification (LLOQ) for propafenone and 5-OHPPF was 1.0 ng/mL, and for NDP, it was 0.1 ng/mL, demonstrating the high sensitivity of the assay. researchgate.net
Table 2: LC-MS/MS Parameters for Propafenone and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Propafenone (PPF) | 342.30 | 116.20 | researchgate.net |
| 5-Hydroxypropafenone (5-OHPPF) | 358.30 | 116.20 | researchgate.net |
| N-Depropylpropafenone (NDP) | 300.30 | 74.20 | researchgate.net |
| Carbamazepine (Internal Standard) | 237.20 | 194.10 | researchgate.net |
Radioligand Binding Assays for Precise Receptor Affinity Determinations
Radioligand binding assays are a powerful tool for determining the affinity of a compound for its target receptor. nih.goveurofinsdiscovery.com These assays utilize a radiolabeled ligand that binds specifically to the receptor of interest. youtube.com By measuring the displacement of the radioligand by an unlabeled compound, such as (S)-Diprafenone, the binding affinity (Ki) can be determined.
In studies of Diprafenone, radioligand binding assays have been employed to assess its affinity for β-adrenoceptors. nih.gov These experiments typically use a radiolabeled β-adrenoceptor antagonist, such as (-)-[3H]-CGP-12177, and measure its displacement by the enantiomers of Diprafenone in myocardial membranes. nih.gov Research has shown that the (S)-enantiomer of Diprafenone has a significantly higher affinity for β-adrenoceptors compared to the (R)-enantiomer. nih.gov Specifically, (S)-Diprafenone was found to be 40-60 times more potent than (R)-Diprafenone in displacing the radioligand. nih.gov
Preclinical Pharmacological Investigations of S Diprafenone
In Vitro Experimental Models for Mechanistic Studies on Cardiac Tissues and Cells
In vitro studies have been fundamental in characterizing the direct cellular electrophysiological effects of diprafenone (B1213743) and its enantiomers on cardiac tissues. These investigations typically utilize isolated cardiac preparations, such as papillary muscles and single ventricular myocytes, to measure changes in the transmembrane action potential. nih.govnih.gov
Research conducted on guinea-pig ventricular myocytes has shown that diprafenone, like its parent compound propafenone (B51707), primarily acts by blocking sodium channels. nih.govnih.govnih.gov This action leads to a dose-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, a hallmark of Class I antiarrhythmic drugs. nih.govnih.govnih.gov The blockade of the fast inward sodium current is responsible for slowing conduction velocity in the myocardium. patsnap.comdrugbank.com
A key characteristic of diprafenone's sodium channel blockade is its use-dependent nature, meaning the blocking effect is more pronounced at higher heart rates. nih.govnih.gov Studies have demonstrated that with repetitive stimuli, there is an exponential decline in Vmax. nih.govnih.gov However, the kinetics of this use-dependent block differ between diprafenone and propafenone. The time constant for recovery from this block is significantly longer for diprafenone (15.5 s) compared to propafenone (8.8 s), suggesting a slower unbinding from the sodium channel. nih.govnih.gov
Furthermore, the voltage-dependency of the use-dependent block distinguishes diprafenone. In depolarized conditions, induced by high extracellular potassium concentrations, the blocking effect of diprafenone is enhanced. nih.govnih.govoup.com This is in contrast to propafenone, where the block is virtually unchanged by depolarization. nih.govnih.govoup.com These findings suggest that diprafenone blocks the sodium channel in both its activated and inactivated states, with a potentially greater affinity for the inactivated state under depolarized conditions, which could contribute to its high antiarrhythmic potency. nih.govnih.govnih.govoup.com
Stereoselectivity is a critical aspect of the pharmacology of diprafenone. While both the (S)- and (R)-enantiomers of diprafenone contribute almost equally to the sodium channel blocking (antiarrhythmic) activity, the (S)-enantiomer is significantly more potent in blocking cardiac β-adrenoceptors. nih.govresearchgate.net This dual action of (S)-diprafenone—sodium channel blockade and β-blockade—is a distinguishing feature. The β-adrenoceptor blocking potency of (S)-diprafenone is approximately one order of magnitude higher than that of (S)-propafenone. nih.gov Specifically, the (S)-enantiomers of diprafenone are 40-60 times more potent than the (R)-enantiomers at blocking β-adrenoceptors. nih.govresearchgate.net
In Vitro Electrophysiological Effects of Diprafenone vs. Propafenone
| Parameter | Diprafenone | Propafenone | Reference |
|---|---|---|---|
| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade | nih.govnih.govpatsnap.comdrugbank.com |
| Effect on Vmax | Dose-dependent decrease | Dose-dependent decrease | nih.govnih.gov |
| Use-Dependent Block Recovery Time (τR) | 15.5 s | 8.8 s | nih.govnih.gov |
| Effect of Depolarization on Block | Enhanced | Virtually unchanged | nih.govnih.govoup.com |
Utilization of In Vivo Animal Models for Antiarrhythmic Efficacy and Electrophysiological Response
To translate the in vitro findings into a more physiologically relevant context, in vivo animal models have been employed to assess the antiarrhythmic efficacy and electrophysiological responses to diprafenone.
Models of Acute Myocardial Ischemia and Reperfusion
Studies in anesthetized dog models of acute myocardial ischemia and reperfusion have provided insights into the effects of diprafenone in this critical setting. nih.gov In experiments involving a 20-minute coronary artery occlusion followed by reperfusion, pretreatment with diprafenone was investigated. nih.gov
During the acute ischemic phase, diprafenone was found to significantly increase the conduction delay in the ischemic zone. nih.gov However, it did not reduce the incidence of ventricular arrhythmias and, in some cases, even enhanced them. nih.gov Notably, the frequency of ventricular fibrillation was diminished in the diprafenone-treated group. nih.gov During the reperfusion phase, no significant difference in arrhythmias was observed, though the conduction delay remained significantly prolonged in the animals that received diprafenone. nih.gov These findings highlight a complex effect of diprafenone in the setting of acute ischemia, where it may reduce the most life-threatening arrhythmia (ventricular fibrillation) but not necessarily suppress all ventricular ectopy.
Inducibility and Suppression of Ventricular Arrhythmias
In a different canine model, where a permanent coronary occlusion was established, diprafenone demonstrated high efficacy in suppressing stimulus-induced ventricular tachycardia when tested 18-24 hours after the infarction. nih.gov This suggests that diprafenone is effective in a more stable, post-infarction substrate for ventricular arrhythmias.
Comparative Preclinical Efficacy Studies with Propafenone and Other Class I Antiarrhythmic Agents
Comparative studies have been crucial in positioning (S)-diprafenone within the landscape of Class I antiarrhythmic agents.
In vitro, diprafenone enantiomers show comparable antiarrhythmic activity to propafenone enantiomers in terms of prolonging the functional refractory period in isolated guinea-pig auricles. nih.gov However, a key distinction lies in the potency of their β-adrenoceptor blockade. The β-adrenoceptor antagonist potency of diprafenone enantiomers is about ten times higher than that of the corresponding propafenone enantiomers. nih.gov Specifically, (S)-diprafenone is a more potent β-blocker than (S)-propafenone. nih.govnih.gov In vivo studies in anesthetized dogs confirmed that diprafenone is approximately six times more potent than propafenone as a β-receptor blocking agent. researchgate.netnih.gov
While direct preclinical comparative efficacy studies between (S)-diprafenone and other Class I agents beyond propafenone are limited, its characteristics can be contextualized. Like other Class IC agents such as flecainide (B1672765), diprafenone's primary action is a marked slowing of conduction velocity. drugbank.comncats.io However, the significant β-blocking activity of the (S)-enantiomer provides a unique pharmacological profile that is not present in purely Class IC agents. nih.gov This combination of Class I and Class II (β-blocker) properties may offer a therapeutic advantage in certain arrhythmic conditions.
Comparative Potency of Diprafenone and Propafenone
| Pharmacological Activity | Relative Potency (Diprafenone vs. Propafenone) | Note | Reference |
|---|---|---|---|
| Antiarrhythmic (Sodium Channel Blockade) | Comparable | Both enantiomers contribute. | nih.govresearchgate.net |
| β-Adrenoceptor Blockade | Diprafenone is ~6-10 times more potent | Primarily attributed to the (S)-enantiomer. | nih.govresearchgate.netnih.gov |
Emerging Research Avenues and Future Directions in S Diprafenone Science
Innovations in Asymmetric Synthesis Towards Enhanced Enantiomeric Purity
The profound differences in the pharmacological activity between the enantiomers of Diprafenone (B1213743) necessitate the development of highly efficient and stereoselective synthetic methodologies. researchgate.net While the sodium channel blocking activity is comparable between the (S)- and (R)-forms, the β-blocking activity of the (S)-enantiomer is 40 to 60 times greater. researchgate.net This disparity highlights the critical need for synthetic routes that can produce (S)-Diprafenone with very high enantiomeric purity, thereby minimizing potential off-target effects or reduced efficacy associated with the (R)-enantiomer.
Future research is moving beyond classical resolution techniques, which often involve chiral derivatizing agents like (S)-(+)-1-(1-Naphthyl)ethyl isocyanate to separate the enantiomers for analytical or pharmacokinetic studies. benchchem.com The focus is shifting towards more advanced and atom-economical asymmetric synthesis strategies. nih.gov Drawing inspiration from advances in the synthesis of related chiral compounds, emerging avenues for (S)-Diprafenone include:
Chemoenzymatic Synthesis: The use of lipases and other enzymes in kinetic resolution or asymmetric acylation/hydrolysis offers a promising path to high enantiomeric excess (>99% ee). dntb.gov.ua For instance, lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates, key intermediates for similar molecules, has proven highly effective and could be adapted for the synthesis of (S)-Diprafenone precursors. dntb.gov.ua
Asymmetric Catalysis: The development of novel chiral catalysts for key bond-forming reactions represents a frontier in producing single-enantiomer drugs. This could involve asymmetric hydrogenation, amination, or dihydroxylation reactions to set the chiral center with high stereocontrol. tandfonline.com
These innovative synthetic methods are crucial for producing enantiomerically pure (S)-Diprafenone, which is essential for precise pharmacological evaluation and developing a more refined therapeutic agent. nih.gov
Deeper Exploration of Molecular Binding Sites and Allosteric Modulation within Ion Channels
A detailed understanding of how (S)-Diprafenone interacts with its molecular targets at an atomic level is fundamental to explaining its pharmacological effects and designing improved derivatives. Current research indicates that Diprafenone interacts with cardiac sodium (Na+) channels, inducing a characteristic "flicker block" of the open channel, a mechanism studied in detail using modified channels that lack fast inactivation. ahajournals.org
Future investigations will aim to precisely map the binding sites of (S)-Diprafenone on various ion channel subtypes. Recent breakthroughs in cryo-electron microscopy (cryo-EM) have revealed multiple, distinct druggable sites on voltage-gated sodium (NaV) channels, including the pore domain, fenestrations, and voltage-sensing domains (VSDs). nih.govtandfonline.com Research will likely focus on:
High-Resolution Structural Studies: Determining the co-crystal or cryo-EM structure of (S)-Diprafenone bound to its target channels (e.g., NaV1.5, β1-adrenergic receptor). This would illuminate the specific amino acid residues involved in binding and explain the basis for its activity and stereoselectivity.
Allosteric Modulation: Investigating whether (S)-Diprafenone can act as an allosteric modulator. Allosteric ligands bind to a site distinct from the primary (orthosteric) site, inducing conformational changes that alter the protein's function. nih.govmdpi.com Studies on other NaV channel modulators have shown that compounds can trap the channel in a particular conformational state, such as the inactivated state, by binding to sites on the VSDs. tandfonline.com Exploring if (S)-Diprafenone exhibits similar allosteric mechanisms could open new therapeutic possibilities.
Multi-Target Profiling: Characterizing the interaction of (S)-Diprafenone with a broader range of ion channels. For example, the related drug Propafenone (B51707) is known to block HERG potassium channels, an important consideration in cardiac drug safety. researchgate.net A comprehensive profiling of (S)-Diprafenone's effects on various channels is a critical area for future research.
Integration of Advanced Computational Modeling with High-Throughput Experimental Data
The synergy between computational modeling and high-throughput screening (HTS) is revolutionizing drug discovery. nih.govnih.gov This integrated approach allows for the rapid analysis of vast chemical libraries and the prediction of molecular activity, accelerating the identification of promising lead compounds. nih.govbiorxiv.org For (S)-Diprafenone, this fusion of in silico and experimental techniques represents a powerful avenue for future research.
Key directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models to correlate the structural features of Diprafenone derivatives with their biological activity. researchgate.net By analyzing a dataset of related compounds, these models can identify the key molecular descriptors that govern potency and selectivity, guiding the design of new molecules with enhanced properties. researchgate.net
Molecular Docking and Dynamics Simulations: Using the three-dimensional structures of target ion channels, molecular docking can predict the preferred binding pose and affinity of (S)-Diprafenone and its analogs. Subsequent molecular dynamics (MD) simulations can then model the dynamic behavior of the drug-receptor complex over time, providing insights into the stability of the interaction and the mechanism of channel modulation.
Virtual Screening: Employing these validated computational models to screen massive virtual libraries of compounds. biorxiv.org This process can prioritize a smaller, more manageable set of molecules for synthesis and experimental testing via HTS, significantly improving the efficiency and hit rate of the discovery process compared to random screening. nih.gov
This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern drug design and will be instrumental in exploring the chemical space around the (S)-Diprafenone scaffold.
Rational Design and Synthesis of Novel Derivatives with Optimized Stereochemical Profiles and Target Selectivity
The strategy of creating multi-faceted pharmacological profiles, where a single molecule interacts with multiple targets, is a growing trend in drug development. oup.com For (S)-Diprafenone, this could involve:
Stereochemical Optimization: Synthesizing and testing analogs where the stereochemistry is systematically varied. This includes not only confirming the superiority of the (S)-configuration at the known chiral center but also exploring the potential introduction of new chiral centers to refine the molecule's three-dimensional fit within its binding pockets.
Selectivity Enhancement: Modifying the scaffold of (S)-Diprafenone to increase its selectivity for specific NaV channel isoforms (e.g., cardiac vs. neuronal) or to modulate the balance between its Na+ channel and β-blocking activities. Structural insights into how other selective inhibitors bind to different NaV channel subtypes can inform this design process. tandfonline.com
Designing Multi-Target Ligands: Intentionally designing derivatives that possess a desired combination of activities. For example, fine-tuning the structure to retain potent Na+ channel blockade while optimizing β-blocking or introducing a mild potassium channel blocking effect could lead to a novel agent with a unique antiarrhythmic profile.
This rational, structure-guided approach to drug design, informed by innovations in synthesis and computational modeling, holds the key to developing the next generation of therapeutics derived from the (S)-Diprafenone scaffold.
Data Tables
Table 1: Differential Activity of Diprafenone Enantiomers
| Feature | (S)-Diprafenone | (R)-Diprafenone | Citation |
|---|---|---|---|
| β-Adrenoreceptor Blocking Potency | 40 to 60-fold higher | Lower | researchgate.net |
| Na+ Channel Blocking Activity | Comparable | Comparable | researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (R)-Diprafenone |
| (S)-Diprafenone |
| (S)-(+)-1-(1-Naphthyl)ethyl isocyanate |
| Diprafenone |
Q & A
Q. What established methods enable enantiomeric resolution of (S)-Diprafenone?
(S)-Diprafenone, a chiral compound, requires precise separation from its (R)-enantiomer for pharmacological studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives is widely employed. These CSPs exploit stereoselective interactions to achieve baseline resolution, with retention times and selectivity optimized via mobile phase composition (e.g., hexane/isopropanol mixtures) .
Q. Which pharmacological targets and mechanisms are associated with (S)-Diprafenone?
(S)-Diprafenone exhibits class I antiarrhythmic activity, primarily targeting cardiac sodium channels to stabilize membrane potentials. Studies using pressure-volume loop analyses in animal models demonstrate its efficacy in modulating end-systolic pressure and ventricular contractility. This mechanism reduces arrhythmic episodes by prolonging the refractory period in myocardial cells .
Q. How should researchers design initial experiments to assess (S)-Diprafenone’s efficacy?
A PICO framework (Population, Intervention, Comparison, Outcome) is recommended:
- Population: Isolated cardiomyocytes or animal models (e.g., rats with induced arrhythmias).
- Intervention: Administration of (S)-Diprafenone at varying dosages.
- Comparison: Baseline cardiac parameters or racemic Diprafenone.
- Outcome: Electrophysiological measurements (action potential duration, ion channel inhibition) or hemodynamic parameters (ejection fraction, stroke volume) .
Q. What analytical techniques validate enantiopurity in synthesized (S)-Diprafenone batches?
Combine chiral HPLC with orthogonal methods:
- Polarimetry: Confirm specific optical rotation values.
- Mass Spectrometry (MS): Detect isotopic patterns to rule out impurities.
- Nuclear Magnetic Resonance (NMR): Use chiral shift reagents to resolve enantiomer-specific peaks .
Q. How to conduct a literature review on (S)-Diprafenone’s pharmacological profile?
- Databases: Prioritize PubMed, SciFinder, and Google Scholar using keywords like “(S)-Diprafenone enantiomer,” “antiarrhythmic mechanisms,” and “chiral separation.”
- Filters: Limit searches to peer-reviewed articles (1990–present) and exclude patents/industrial documents.
- Synthesis: Tabulate findings on efficacy, pharmacokinetics, and analytical methods to identify gaps (e.g., limited in vivo metabolic studies) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for (S)-Diprafenone?
- Step 1: Replicate in vitro assays (e.g., patch-clamp studies) under physiological conditions (temperature, pH, ion concentrations).
- Step 2: Perform pharmacokinetic modeling to assess bioavailability and tissue distribution in vivo.
- Step 3: Use pressure-volume loop techniques in animal models to correlate cellular effects with systemic outcomes. Discrepancies may arise from protein binding or metabolite activity .
Q. What methodologies elucidate structure-activity relationships (SAR) of (S)-Diprafenone derivatives?
- Computational Modeling: Dock enantiomers into sodium channel homology models (e.g., Nav1.5) to identify binding affinity differences.
- In Vitro Mutagenesis: Modify channel residues to test steric/electronic interactions.
- Synthetic Modifications: Introduce substituents at the phenyl or ketone groups and assay for antiarrhythmic potency .
Q. How to assess long-term cardiac safety of (S)-Diprafenone in preclinical models?
- Chronic Toxicity Studies: Administer (S)-Diprafenone for 6–12 months in rodents, monitoring ECG changes, organ weights, and histopathology.
- Hemodynamic Monitoring: Use telemetry implants to track real-time blood pressure and heart rate variability.
- Metabolite Profiling: Identify stable or reactive metabolites via LC-MS/MS to predict proarrhythmic risks .
Q. What strategies address interspecies differences in (S)-Diprafenone pharmacokinetics?
- Allometric Scaling: Correlate clearance rates and volume of distribution across species (e.g., rat, dog, human).
- Physiologically Based Pharmacokinetic (PBPK) Models: Incorporate enzyme expression data (e.g., CYP450 isoforms) to predict metabolic pathways.
- Cross-Species In Vitro Assays: Compare hepatic microsomal stability and plasma protein binding .
Q. How to optimize chiral separation parameters for (S)-Diprafenone in complex matrices?
- Column Screening: Test multiple CSPs (e.g., cellulose vs. amylose) and mobile phase additives (e.g., triethylamine).
- Temperature Effects: Elevate column temperature (30–50°C) to improve peak resolution.
- Detection Sensitivity: Use circular dichroism (CD) detectors for low-concentration enantiomer quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
